molecular formula C14H20FN3O2 B2659432 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one CAS No. 2380070-89-1

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one

Cat. No.: B2659432
CAS No.: 2380070-89-1
M. Wt: 281.331
InChI Key: ZYTVONPGAZGQMY-UHFFFAOYSA-N
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Description

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a fluoropyrimidine moiety and a methylbutanone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one typically involves multiple steps, starting with the preparation of the fluoropyrimidine intermediate. The fluoropyrimidine can be synthesized by reacting 5-fluoropyrimidine with appropriate reagents under controlled conditions. This intermediate is then reacted with piperidine to form the piperidinyl-fluoropyrimidine derivative. Finally, the addition of a methylbutanone group completes the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or proteins, potentially inhibiting or modulating their function. The piperidine ring can enhance the compound’s binding affinity and specificity, while the methylbutanone group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoropyrimidin-2-yl)piperidin-4-one: Shares the fluoropyrimidine and piperidine components but lacks the methylbutanone group.

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Contains similar structural elements but with different substituents.

Uniqueness

1-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-3-10(2)13(19)18-6-4-12(5-7-18)20-14-16-8-11(15)9-17-14/h8-10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTVONPGAZGQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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